molecular formula C7H9ClN2 B2427137 2-Chloro-4,5,6-trimethylpyrimidine CAS No. 24307-77-5

2-Chloro-4,5,6-trimethylpyrimidine

Cat. No. B2427137
Key on ui cas rn: 24307-77-5
M. Wt: 156.61
InChI Key: RGEZZAHULVFHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980350

Procedure details

0.8489 g (6.15 mmol) of the compound of part (a) was suspended in POCl3 (5 ml) and heated under reflux under a Drierite guard tube. Complete dissolution did not occur after 11/2 hours and so Et2NPh (0.5 ml) was added and the reflux was continued for an additional 11/2 hours. Complete solution had occurred to give a wine colored solution. This was concentrated in vacuo to ~2 ml and then added dropwise to ice-H2O (50 ml). The pH of the mixture was adjusted to 3-4 (pH paper) with NH4OH and the solution was extracted with CH2Cl2 (2×50 ml). The pooled organic phases were dried (MgSO4), filtered, and evaporated to an off-white residue. This solid was dissolved in CH2Cl2 -MeOH and adsorbed onto a little silica gel by evaporation. The solid was placed atop a dry-packed silica gel 60 column (2.5×33.0 cms) and development was initiated with EtOAc:hexanes 1:3 (500 ml). Then, EtOAc:hexanes 1:1 was utilized; fractions containing the required product, were pooled and evaporated to dryness in vacuo to give the title compound as crystalline plates. NMR (CDCl3, δ from TMS): 2.23 (S, 5-CH3), 2.50 (S, 4.6-CH3 'S).
[Compound]
Name
compound
Quantity
0.8489 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.N(C1C=CC=CC=1)(CC)CC.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
compound
Quantity
0.8489 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC(=C(C(=N1)C)C)C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
N(CC)(CC)C1=CC=CC=C1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a Drierite guard tube
DISSOLUTION
Type
DISSOLUTION
Details
Complete dissolution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to give a wine colored solution
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated in vacuo to ~2 ml
ADDITION
Type
ADDITION
Details
added dropwise to ice-H2O (50 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2 (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic phases were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an off-white residue
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in CH2Cl2 -MeOH
CUSTOM
Type
CUSTOM
Details
adsorbed onto a little silica gel by evaporation
ADDITION
Type
ADDITION
Details
fractions containing the required product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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